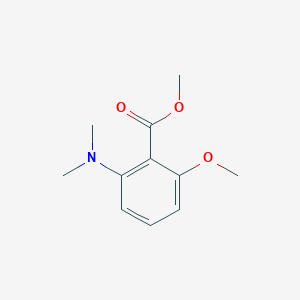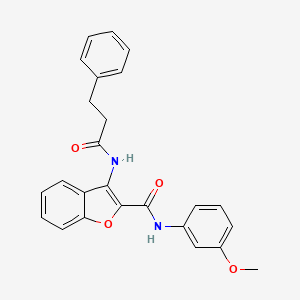
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a quinoline derivative, a sulfonamide group, and a thiophene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. The process begins with the preparation of the 3,4-dihydroquinoline derivative, which is then sulfonylated to introduce the sulfonamide group. This intermediate is subsequently reacted with 4,5-dimethylthiophene-3-carboxylic acid under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the quinoline and thiophene moieties can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Sulfonamides: Compounds with sulfonamide groups are known for their antimicrobial properties.
Thiophene carboxamides: These compounds are used in various applications, including pharmaceuticals and materials science.
Uniqueness
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of the quinoline, sulfonamide, and thiophene moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)21(24)27)25-22(28)17-9-11-18(12-10-17)32(29,30)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12H,5,7,13H2,1-2H3,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZNKLGPYXWDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
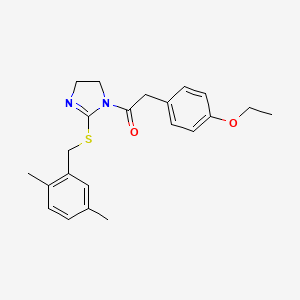
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)
![1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2684198.png)
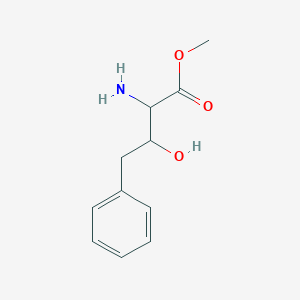
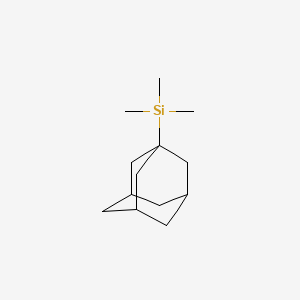
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)
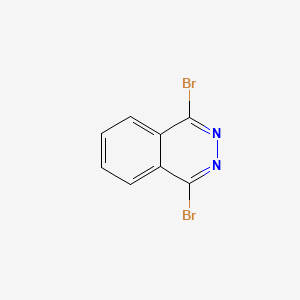
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
![methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate](/img/structure/B2684209.png)
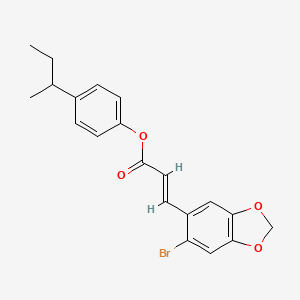
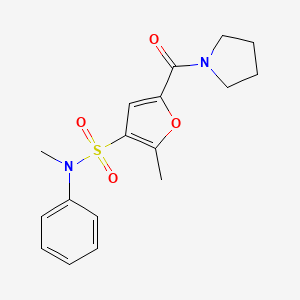
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)
